molecular formula C13H11ClO B1669242 2-Benzyl-4-chlorophenol CAS No. 120-32-1

2-Benzyl-4-chlorophenol

Cat. No. B1669242
CAS RN: 120-32-1
M. Wt: 218.68 g/mol
InChI Key: NCKMMSIFQUPKCK-UHFFFAOYSA-N
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Description

2-Benzyl-4-chlorophenol, also known as Chlorophene, is a chemical compound with the linear formula C6H5CH2C6H3(Cl)OH . It has a molecular weight of 218.68 .


Synthesis Analysis

The synthesis of 2-Benzyl-4-chlorophenol can be achieved through the reaction of sodium or potassium phenoxide and benzyl chloride followed by chlorination of the resulting o-benzylphenol.


Molecular Structure Analysis

The molecular structure of 2-Benzyl-4-chlorophenol is represented by the linear formula C6H5CH2C6H3(Cl)OH .


Chemical Reactions Analysis

Reactions at the benzylic position are significant for synthesis problems. Free radical bromination, nucleophilic substitution, and oxidation are some of the reactions that can occur .


Physical And Chemical Properties Analysis

2-Benzyl-4-chlorophenol is a solid crystalline substance with a boiling point of 160-162 °C and a melting point of 46-49 °C. It has a density of 1.188 g/mL at 25 °C .

Scientific Research Applications

Degradation and Environmental Impact

Studies have explored the degradation of chlorophenols, including compounds similar to 2-Benzyl-4-chlorophenol, in aqueous solutions. For instance, the degradation of different chlorophenols by gamma irradiation under reducing conditions showed the significance of chlorine atoms' position on dechlorination and decomposition efficiency (Peng et al., 2012). Another study on the adsorption of chlorophenol on the Cu(111) surface via density functional theory provides insights into the interaction of chlorophenols with metal surfaces, which is crucial for understanding catalyzed formations of complex compounds (Altarawneh et al., 2008).

Synthesis and Applications

2-Benzyl-4-chlorophenol is highlighted as an excellent disinfectant due to its effectiveness and synthesis process. The synthesis involves the reaction between 4-Chloro-phenol and benzyl chloride, yielding a product with significant purity and yield, demonstrating its potential in applications requiring high-grade disinfectants (Sun Jing-xin, 2003).

Advanced Oxidation Processes

Research into the advanced oxidation processes for the degradation of aqueous organic pollutants, using systems like the Cr(III)/Cr(VI) redox cycle, showcases the broader application of chlorophenols in environmental remediation. Such studies illustrate the effectiveness of these processes across a wide pH range, providing a foundation for treating contaminated water with recalcitrant organic compounds (Bokare & Choi, 2011).

Safety And Hazards

This chemical is considered hazardous and can cause skin irritation, serious eye damage, and may be harmful if inhaled. It is suspected of causing cancer and damaging fertility. It may also cause damage to organs through prolonged or repeated exposure .

properties

IUPAC Name

2-benzyl-4-chlorophenol
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InChI

InChI=1S/C13H11ClO/c14-12-6-7-13(15)11(9-12)8-10-4-2-1-3-5-10/h1-7,9,15H,8H2
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InChI Key

NCKMMSIFQUPKCK-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)CC2=C(C=CC(=C2)Cl)O
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Molecular Formula

C13H11ClO
Record name ORTHO-BENZYL-PARA-CHLOROPHENOL
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Related CAS

3184-65-4 (hydrochloride salt), 35471-49-9 (potassium salt)
Record name Clorophene [USAN]
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DSSTOX Substance ID

DTXSID5020154
Record name Clorophene
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Molecular Weight

218.68 g/mol
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Physical Description

Ortho-benzyl-para-chlorophenol appears as white to light tan or pink flakes or white crystals. Insoluble in water. Slight phenolic odor. (NTP, 1992), White to light tan or pink solid; [Hawley]
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Boiling Point

320 to 324 °F at 3.5 mmHg (NTP, 1992), 160-162 °C at 3.5 mm Hg
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Flash Point

370 °F (NTP, 1992)
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Solubility

less than 1 mg/mL at 61 °F (NTP, 1992), Highly sol in alcohol and other org solvents, In water, 149 mg/L at 25 °C
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Density

1.22 (NTP, 1992) - Denser than water; will sink, 1.185 at 58 °C
Record name ORTHO-BENZYL-PARA-CHLOROPHENOL
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Vapor Pressure

0.1 mmHg at 68 °F (NTP, 1992), 0.0000506 [mmHg], 1.87X10-7 kPa = 1.4X10-6 mm Hg /extrapolated/
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Product Name

2-Benzyl-4-chlorophenol

Color/Form

White to light tan or pink flakes

CAS RN

120-32-1
Record name ORTHO-BENZYL-PARA-CHLOROPHENOL
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Record name 2-Benzyl-4-chlorophenol
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Melting Point

119.3 °F (NTP, 1992), 48.5 °C
Record name ORTHO-BENZYL-PARA-CHLOROPHENOL
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Synthesis routes and methods I

Procedure details

A German patent, Ger.Offen 2,547,0310 (1977), disclosed the preparation of o-benzyl-toluenes by the reaction of o-methylbenzyl halides with substituted benzenes in the presence of Al-silicate. The 2-CH3C6H4CH2Cl was stirred with toluene and Al-silicate (25% Al2O3) at 110° C. to give 81% 2-methylbenzyltoluene. According to a Japanese patent, Jpn. Kokai Tokkyo Koho JP 59,186,937 (1984), o-benzylphenol was prepared by the liquid phase reaction of benzyl alcohol with phenol in the presence of γ-Al2O3. For example 7.5 g γ-Al2O3 was added to a mixture of 32.5 g benzyl alcohol and 47 g phenol at 190° C. under stirring to give a product containing 49.9% o-benzylphenol. A German patent, Ger. Offen DE 3,700,917 (1988), disclosed the preparation of p-substituted o-benzylphenols by benzylation of p-substituted phenols with benzylalcohol in the presence of Na—Y type zeolite. A mixture of 0.5 mole 4-ClC6H4OH, 0.1 mole C6H5CH2OH and 0.6 g of Na—Y type zeolite was heated at 200° C. for 3 hrs to give 25.4% 2-benzyl-4-chlorophenol.
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32.5 g
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47 g
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p-substituted o-benzylphenols
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Synthesis routes and methods II

Procedure details

A German patent, Ger.Offen 2,547,030 (1977), disclosed the preparation of o-benzyl toluenes by the reaction of o-methylbenzyl halides with substituted benzenes in the presence of Al-silicate. The 2-CH3C6H4CH2Cl was stirred with toluene and Al-silicate (25% Al2O3) at 110° C. to give 81% 2-methylbenzyltoluene. According to a Japanese patent, JP 59,186,937 (1984), o-benzylphenol was prepared by the liquid phase reaction of benzyl alcohol with phenol in the presence of γ-Al2O3. For example 7.5 g γ-Al2O3 was added to a mixture of 32.5 g benzyl alcohol and 47 g phenol at 190° C. under stirring to give a product-containing 49.9% o-benzylphenol. A German Patent, Ger. Offen DE 3,700,917 (1988), disclosed the preparation of p-substituted o-benzylphenols by alkylation of p-substituted phenols with benzylalcohol in the presence of Na-Y type zeolite. A mixture of 0.5 mole 4-ClC6H4OH, 0.1 mole C6H5CH2OH and 0.6 g of Na-Y type zeolite was heated at 200° C. for 3 hrs to give 25.4% 2-benzyl-4-chlorophenol.
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Name
p-substituted o-benzylphenols
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Benzyl-4-chlorophenol
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Reactant of Route 6
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Citations

For This Compound
249
Citations
SL Moore, L Berthomier, CD Braganza… - Bioorganic & Medicinal …, 2016 - Elsevier
… In conclusion, a known, commercially available disinfectant compound, 2-benzyl-4-chlorophenol (1) was isolated from a culture of Shewanella halifaxensis IRL548 as a natural product …
Number of citations: 14 www.sciencedirect.com
YW Yang, Y Zhu - Journal of Environment and Health, 2010 - cabdirect.org
Objective: To establish a high performance liquid chromatography method for the determination of o-phenylphenol and 2-benzyl-4-chlorophenol in disinfectant. Methods: Two kinds of …
Number of citations: 2 www.cabdirect.org
STA Islam, M Saha, D Saha, M Ismail… - … Journal of Scientific …, 2010 - researchgate.net
… % perchloric acid as catalyst gave 2-benzyl-4-chlorophenol. Three parameters viz. temperature… The critical response of interest was the yield of 2-benzyl4-chlorophenol. Addition time of …
Number of citations: 8 www.researchgate.net
WB Wheatley, LC Cheney - Journal of the American Chemical …, 1952 - ACS Publications
The Mannich reaction with 2-benzylphenol could yield any or all of three products: the 4-or the 6-dimethylaminomethyl-2-benzylphenol or 4, 6-bis-(dimethylaminomethyl)- 2-…
Number of citations: 1 pubs.acs.org
T Schaefer, R Sebastian… - Canadian Journal of …, 1979 - cdnsciencepub.com
… nnlr spectra of 2-.allylphe!?ol, 2-allyl-0-methylphenol, 2-allyl-6-ch!oi.opheno19 and 2-benzyl-4-chlorophenol are analyzed in iolne detail. It is shown that, relative to a methyl group, the …
Number of citations: 30 cdnsciencepub.com
LL Needham, RH Hill Jr, DC Paschal, SL Sirmans - Clinica Chimica Acta, 1980 - Elsevier
Recently, two epidemics of hyperbilirubinemia in infants in hospital nurseries in California and Oregon were suspected to have occurred because of excessive use of a disinfectant …
Number of citations: 4 www.sciencedirect.com
National Toxicology Program - … technical report series, 1994 - pubmed.ncbi.nlm.nih.gov
o-Benzyl-p-chlorophenol is an aryl halide biocide with widespread use in hospitals and households as a broad-spectrum germicide in disinfectant solutions and soap formulations for …
Number of citations: 2 pubmed.ncbi.nlm.nih.gov
JC Evans, CC Rowlands, LA Turkson… - Journal of the Chemical …, 1988 - pubs.rsc.org
Aqueous alkaline solutions (pH 8) of (I) 2-methyl-4-chlorophenol, (II) 2-cyclohexyl-4-chlorophenol, (III) 2-benzyl-4-chlorophenol, (IV) 2,2′-methylene-bis-(4-chlorophenol), (V) 2-…
Number of citations: 3 pubs.rsc.org
E Klarmann, VA Shternov… - The Journal of Laboratory …, 1934 - translationalres.com
… Thus, 5-methyl-2-benzyl-4-chlorophenol is much less effective than 2-benzyl4-chlorophenol against the four test organisms of the typhoid-colon group, while 2-phenylethpl-4-…
Number of citations: 30 www.translationalres.com
R Cassano, S Trombino, T Ferrarelli, FP Nicoletta… - Cellulose, 2013 - Springer
… Among the broad spectrum of antibiotics on the market we decided to use a compound derived from phenol, 2-benzyl-4-chlorophenol (Fig. 1) whose germicidal activity is known since …
Number of citations: 56 link.springer.com

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